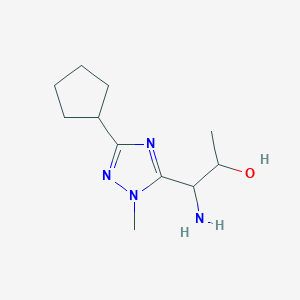

1-Amino-1-(3-cyclopentyl-1-methyl-1h-1,2,4-triazol-5-yl)propan-2-ol

Description

1-Amino-1-(3-cyclopentyl-1-methyl-1H-1,2,4-triazol-5-yl)propan-2-ol is a structurally complex molecule featuring a 1,2,4-triazole core substituted with a cyclopentyl group at position 3 and a methyl group at position 1.

Properties

Molecular Formula |

C11H20N4O |

|---|---|

Molecular Weight |

224.30 g/mol |

IUPAC Name |

1-amino-1-(5-cyclopentyl-2-methyl-1,2,4-triazol-3-yl)propan-2-ol |

InChI |

InChI=1S/C11H20N4O/c1-7(16)9(12)11-13-10(14-15(11)2)8-5-3-4-6-8/h7-9,16H,3-6,12H2,1-2H3 |

InChI Key |

AJTJWWWDOKXNCL-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(C1=NC(=NN1C)C2CCCC2)N)O |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-Amino-1-(3-cyclopentyl-1-methyl-1h-1,2,4-triazol-5-yl)propan-2-ol typically involves the reaction of appropriate precursors under controlled conditionsIndustrial production methods may involve optimization of reaction conditions to maximize yield and purity, including the use of catalysts and specific temperature and pressure settings .

Chemical Reactions Analysis

1-Amino-1-(3-cyclopentyl-1-methyl-1h-1,2,4-triazol-5-yl)propan-2-ol can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides or other derivatives.

Reduction: Reduction reactions can lead to the formation of reduced derivatives.

Substitution: The amino and hydroxyl groups can participate in substitution reactions, leading to the formation of various substituted products. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions

Scientific Research Applications

This compound has several scientific research applications:

Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

Biology: It may be used in biochemical assays to study enzyme interactions and other biological processes.

Materials Science: Its unique structure makes it a candidate for the development of new materials with specific properties

Mechanism of Action

The mechanism of action of 1-Amino-1-(3-cyclopentyl-1-methyl-1h-1,2,4-triazol-5-yl)propan-2-ol involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and other interactions with biological molecules, influencing their activity. This compound may inhibit certain enzymes or receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Triazole Derivatives

- Target Compound: The 1,2,4-triazole core is linked to a cyclopentyl group and methyl substituent. The propan-2-ol moiety introduces a hydroxyl group, which may enhance solubility and target binding compared to non-hydroxylated analogs.

- 1-(3-Cyclopropyl-1H-1,2,4-triazol-5-yl)-2-methylpropan-1-amine () : Differs by a smaller cyclopropyl substituent and lacks the hydroxyl group. The absence of a hydroxyl may reduce polarity and affect pharmacokinetics .

Imidazole Derivatives

- Imidazolylindol-propanol (): Features an imidazole-indole hybrid structure with a propanol chain. Demonstrated exceptional antifungal activity against Candida albicans (MIC: 0.001 μg/mL), suggesting that hydroxyl groups in propanol derivatives enhance efficacy .

Tetrazole Derivatives

- 5-Amino-1-{2-[(1-methyl-1H-tetrazol-5-yl)thio]propanoyl}-3-phenyl-1H-pyrazole-4-carbonitrile (): Contains a tetrazole ring with a thioether linkage. The sulfur atom may improve lipophilicity, but the absence of a hydroxyl group likely reduces water solubility compared to the target compound .

Substituent Effects on Bioactivity

Halogen Substituents

- Aryloxymethyl-1,2,4-triazoles (): Compounds with Cl or F substituents on phenyl rings exhibited enhanced antimicrobial activity. The target compound’s cyclopentyl group, while non-halogenated, introduces steric bulk that may influence target binding differently .

Cycloalkyl vs. Aryl Substituents

Functional Group Contributions

- Hydroxyl Group (Propan-2-ol): Present in both the target compound and the imidazolylindol-propanol (), this group is critical for hydrogen bonding with biological targets, as evidenced by the latter’s potent antifungal activity .

- Amino Group: The primary amine in the target compound may facilitate interactions with acidic residues in enzyme active sites, a feature absent in the tetrazole derivative () .

Key Research Findings and Implications

Hydroxyl Groups Enhance Antifungal Efficacy: The propan-2-ol moiety in both the target compound and imidazolylindol-propanol () correlates with high antifungal activity, likely due to improved target binding .

Substituent Size and Lipophilicity : The cyclopentyl group in the target compound may optimize lipophilicity for membrane penetration compared to smaller cyclopropyl () or polar halogenated aryl groups () .

Triazole vs. Tetrazole : Triazole derivatives generally exhibit broader antimicrobial applications than tetrazoles, which are less explored in clinical settings .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.